(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Catalog No.
S1542792
CAS No.
149245-03-4
M.F
C31H22NP
M. Wt
439.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosph...

CAS Number

149245-03-4

Product Name

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

IUPAC Name

(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Molecular Formula

C31H22NP

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H

InChI Key

YMJAIEYASUCCMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65
  • Catalysis: Organophosphorus ligands, including diphenylphosphane derivatives, are commonly used in homogeneous catalysis. They can coordinate with metal centers, influencing their reactivity and selectivity in various catalytic reactions. For instance, research has explored the use of diphenylphosphane-based ligands in reactions like hydroformylation, hydrogenation, and cross-coupling reactions.
  • Material Science: Organophosphorus compounds can find applications in material science due to their ability to modify the properties of materials. For example, diphenylphosphane derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as flame retardants.
  • Medicinal Chemistry: Some organophosphorus compounds exhibit biological activity, making them of interest in medicinal chemistry. However, it is important to note that (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has not been extensively studied in this context, and its potential medicinal properties remain unknown.

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is a phosphorus ligand. Ligands are molecules that bind to central metal atoms in coordination complexes. This specific ligand combines two aromatic groups (isoquinoline and naphthalene) with a diphenylphosphine group [].


Molecular Structure Analysis

The key features of the molecule include:

  • Aromatic groups: The isoquinoline and naphthalene moieties are aromatic hydrocarbons, providing stability and rigidity to the molecule.
  • Diphenylphosphine group: This group contains a phosphorus atom bonded to two phenyl rings. The lone pair of electrons on phosphorus allows it to form coordinate covalent bonds with metal atoms.

A notable aspect of the structure is the combination of the electron-withdrawing aromatic groups with the electron-donating phosphine group. This creates a bifunctional ligand capable of interacting with metals through both the phosphorus atom and the aromatic rings [].


Chemical Reactions Analysis

  • Synthesis: Ligands like this are typically synthesized via coupling reactions between aromatic halides and phosphine precursors. For instance, a Suzuki-Miyaura coupling between 2-bromonaphthalene and a diphenylphosphinobenzene could be a potential synthetic route.
  • Coordination: The primary function of this ligand is to bind to transition metals. The lone pair on phosphorus forms a coordinate covalent bond with the metal, leading to the formation of a coordination complex. The specific reaction would depend on the chosen metal precursor.

Physical And Chemical Properties Analysis

  • Solid state at room temperature: Due to the presence of multiple aromatic rings, the compound is likely a solid at room temperature.
  • Poor solubility in water: The aromatic character reduces water solubility, favoring organic solvents.
  • Moderate thermal stability: Aromatic compounds generally exhibit good thermal stability.

XLogP3

7.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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